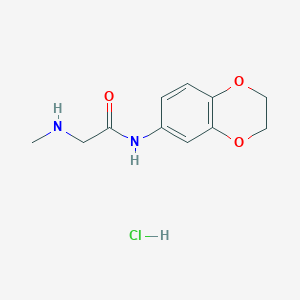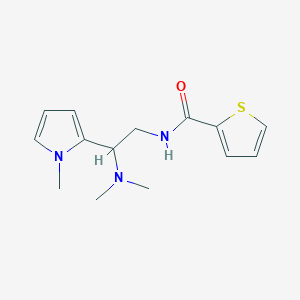
4,4'-Didodecyl-2,2'-bithiophene
Übersicht
Beschreibung
4,4’-Didodecyl-2,2’-bithiophene: is an organic compound belonging to the bithiophene family. It is characterized by two thiophene rings connected by a single bond, with each thiophene ring substituted at the 4-position with a dodecyl group. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconductive polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
Wirkmechanismus
Target of Action
4,4’-Didodecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers . Its primary targets are organic thin film transistors (OTFTs) and organic photovoltaics (OPVs), where it acts as a p-channel material .
Mode of Action
The compound interacts with its targets by contributing to the hole mobility in OTFTs . Hole mobility is a measure of how quickly an electron hole can move through a crystal lattice within a semiconductor. The higher the hole mobility, the better the performance of the semiconductor.
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it is primarily used in the field of materials science and electronics rather than biochemistry. It plays a crucial role in the electronic pathways of semiconductive polymers, affecting their performance in devices like otfts and opvs .
Pharmacokinetics
The compound has a low GI absorption and is a P-gp substrate . Its lipophilicity, measured as Log Po/w, is high, indicating that it is largely insoluble in water .
Result of Action
The use of 4,4’-Didodecyl-2,2’-bithiophene in semiconductive polymers results in improved performance of OTFTs and OPVs. Specifically, it has been shown to achieve hole mobilities of up to 4.1 × 10^−2 cm^2 V^−1 s^−1 in OTFTs . In OPVs, power conversion efficiencies (PCEs) of up to 2.18% have been achieved .
Action Environment
The action of 4,4’-Didodecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help maintain the stability and efficacy of the compound in its applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Didodecyl-2,2’-bithiophene typically involves the bromination of 4,4’-didodecyl-2,2’-bithiophene to form 5,5’-dibromo-4,4’-didodecyl-2,2’-bithiophene. This intermediate can then undergo various coupling reactions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods: In industrial settings, the production of 4,4’-Didodecyl-2,2’-bithiophene involves large-scale bromination and coupling reactions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Didodecyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Didodecyl-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of thiophene derivatives in drug development.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dihexyl-2,2’-bithiophene
- 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene
- 4,4’-Di-n-dodecyl-2,2’-bithiophene
Comparison: 4,4’-Didodecyl-2,2’-bithiophene is unique due to its long dodecyl side chains, which provide enhanced solubility and better film-forming properties compared to shorter alkyl-substituted bithiophenes. This makes it particularly suitable for applications in organic electronics where high charge mobility and efficient film formation are crucial .
Eigenschaften
IUPAC Name |
4-dodecyl-2-(4-dodecylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZELSEBSRUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Q1: What is the role of 4,4'-Didodecyl-2,2'-bithiophene in organic electronics?
A1: this compound acts as an electron-donating unit in conjugated polymers, which are used as the active material in organic electronic devices like solar cells and transistors. [, , , , , , , ]
Q2: How does this compound contribute to the optical properties of conjugated polymers?
A3: When incorporated into a polymer backbone, this compound influences the polymer's light absorption and emission characteristics. [, ] For example, a polymer containing this compound and terthiophene units exhibited an optical band gap similar to regioregular poly(3-hexylthiophene), indicating its potential for light harvesting in solar cell applications. []
Q3: What synthesis methods are commonly employed to incorporate this compound into conjugated polymers?
A4: Stille coupling polymerization and direct arylation polycondensation are two methods commonly used to synthesize conjugated polymers incorporating this compound. [, , , ] These methods allow for the controlled formation of polymers with desired molecular weights and structures.
Q4: Has this compound been explored in other applications beyond organic photovoltaics and transistors?
A5: While predominantly studied in the context of organic electronics, the properties of this compound, such as its ability to form well-defined self-assembled structures, suggest its potential for other applications. These may include organic light-emitting diodes, sensors, and even biological applications requiring fluorescent probes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)

![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)

![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2939911.png)
![3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)


